1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate is a complex organic compound characterized by its unique structure, which includes a hydroxypropan-2-yl group and a pentahydroxycyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate typically involves multi-step organic reactions. One common method includes the phosphorylation of a hydroxypropan-2-yl precursor with a pentahydroxycyclohexyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing biochemical reactions. Its hydroxy groups enable it to form hydrogen bonds with target molecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol
- 2,3,4,5,6-Pentahydroxycyclohexyl hexopyranoside
Uniqueness
1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C9H18O9P+ |
---|---|
Molekulargewicht |
301.21 g/mol |
IUPAC-Name |
1-hydroxypropan-2-yloxy-oxo-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphanium |
InChI |
InChI=1S/C9H18O9P/c1-3(2-10)17-19(16)18-9-7(14)5(12)4(11)6(13)8(9)15/h3-15H,2H2,1H3/q+1 |
InChI-Schlüssel |
WUNYIERKXMGNEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)O[P+](=O)OC1C(C(C(C(C1O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.